Fmoc-L-Tyr(tBu)-MPPA
Description
Significance of Specialized Amino Acid Derivatives in SPPS
While the Fmoc/tBu strategy is robust, the synthesis of complex or long peptides can still be hampered by challenges like peptide aggregation and side reactions. researchgate.net One of the most significant of these side reactions is racemization, the undesirable conversion of a chiral L-amino acid into its D-isomer. This is particularly problematic for the C-terminal amino acid when it is being attached (loaded) onto the resin. iris-biotech.de
To address these issues, a vast array of specialized amino acid derivatives has been developed. These are not just the standard 20 proteinogenic amino acids with basic protection but are complex molecules engineered to improve solubility, prevent side reactions, or introduce specific modifications. vpbm.com.uafrontiersin.org Examples include:
Pseudoproline Dipeptides: These derivatives introduce a temporary "kink" in the peptide backbone, disrupting the interchain hydrogen bonding that leads to aggregation. researchgate.net
Backbone-Protected Amino Acids: Derivatives like Dmb (2,4-dimethoxybenzyl) or Hmb (2-hydroxy-4-methoxybenzyl) can be attached to the backbone amide nitrogen to prevent aggregation. researchgate.net
Pre-loaded Resins and Linker-Bound Amino Acids: To circumvent the often problematic initial loading of the first amino acid onto the resin, which is a major source of racemization, suppliers offer pre-loaded resins or pre-formed amino acid-linker constructs. iris-biotech.deiris-biotech.de
These advanced building blocks are crucial for pushing the boundaries of peptide synthesis, enabling the creation of purer, longer, and more complex peptides for research and therapeutic development. nih.gov
Contextualizing Fmoc-L-Tyr(tBu)-MPPA within Modern Peptide Synthesis Research
This compound falls squarely into the category of advanced, pre-formed amino acid-linker constructs designed to enhance the quality of solid-phase peptide synthesis. Its full chemical name is N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-L-tyrosine-3-(4-oxymethylphenoxy)propionic acid .
This compound is not a pre-loaded resin itself, but rather a precursor used to attach the first amino acid (in this case, a protected tyrosine) to an aminomethyl-functionalized solid support, such as aminomethyl polystyrene. iris-biotech.de The key advantage of this approach lies in the minimization of racemization at the C-terminal residue. The direct attachment of an Fmoc-amino acid to a hydroxymethyl-functionalized resin (like Wang resin) often requires harsh conditions and catalysts (e.g., DCC/DMAP) that promote the formation of the unwanted D-isomer. iris-biotech.de
By using the pre-formed this compound, the ester linkage is already established. The subsequent coupling of this molecule's free carboxylic acid to an amino group on the resin proceeds via standard, mild amide bond formation, which does not induce significant racemization. iris-biotech.de This method ensures a low and reproducible level of epimerization (racemization) for the C-terminal amino acid, typically to a maximum of 0.5%. iris-biotech.de This makes this compound and its counterparts (Fmoc-Aaa-MPPAs) valuable tools for synthesizing high-purity peptides where the stereochemical integrity of the C-terminal tyrosine is critical. iris-biotech.de
Properties
IUPAC Name |
3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]oxymethyl]phenoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H39NO8/c1-38(2,3)47-28-18-12-25(13-19-28)22-34(36(42)45-23-26-14-16-27(17-15-26)44-21-20-35(40)41)39-37(43)46-24-33-31-10-6-4-8-29(31)30-9-5-7-11-32(30)33/h4-19,33-34H,20-24H2,1-3H3,(H,39,43)(H,40,41)/t34-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOVHOZIYOQCKB-UMSFTDKQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OCC2=CC=C(C=C2)OCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=C(C=C2)OCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H39NO8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc L Tyr Tbu Mppa and Its Integration into Peptide Chains
Synthesis of Fmoc-L-Tyr(tBu)-MPPA: Precursors and Reaction Pathways
The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-L-tyrosine-3-(4-oxymethylphenoxy)propionic acid, abbreviated as this compound, is a multi-step process that involves the preparation of its constituent parts: the Fmoc-protected, side-chain-protected tyrosine and the specialized linker molecule, 3-(4-oxymethylphenoxy)propionic acid (MPPA).
Elaboration of the 3-(4-oxymethylphenoxy)propionic acid (MPPA) Moiety
The MPPA handle is a bifunctional linker designed to be first esterified to an amino acid and subsequently coupled to a solid support. It is a derivative of the p-alkoxybenzyl alcohol class of linkers, which are widely used in solid-phase peptide synthesis (SPPS). biosynth.comiris-biotech.de While specific industrial preparations may vary, a general synthetic pathway for MPPA can be elaborated based on established organic chemistry principles.
The synthesis would likely begin with a suitable protected form of 4-hydroxybenzyl alcohol. The phenolic hydroxyl group can be reacted with an alkylating agent containing a protected three-carbon propionic acid chain, such as ethyl 3-bromopropionate, under basic conditions (e.g., using sodium hydride) in an appropriate solvent like tetrahydrofuran (B95107) (THF). This Williamson ether synthesis forms the characteristic oxymethylphenoxy ether linkage. The final step would involve the saponification of the ethyl ester using a base like sodium hydroxide (B78521) to yield the free propionic acid moiety of the MPPA linker.
Coupling of Fmoc-L-Tyr(tBu)-OH with the MPPA Linker
The second stage in forming the final compound is the esterification reaction between the pre-synthesized MPPA linker and the protected amino acid, Fmoc-L-Tyr(tBu)-OH. This reaction links the C-terminal carboxyl group of the tyrosine derivative to the benzylic alcohol of the MPPA handle.
This esterification is typically achieved using carbodiimide-based coupling reagents. A common method involves reacting Fmoc-L-Tyr(tBu)-OH with MPPA in a suitable organic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The reaction is mediated by a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). iris-biotech.depeptide.com To enhance the reaction rate and minimize side reactions, a catalyst such as 4-(dimethylamino)pyridine (DMAP) is often added in catalytic amounts. iris-biotech.depeptide.com The resulting product, this compound, is a stable compound that can be purified and stored before its use in SPPS. iris-biotech.de
Table 1: Key Reactants in the Synthesis of this compound
| Compound Name | Abbreviation | Role |
|---|---|---|
| N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine | Fmoc-L-Tyr(tBu)-OH | Protected amino acid building block |
| 3-(4-oxymethylphenoxy)propionic acid | MPPA | Linker/Handle |
| Diisopropylcarbodiimide | DIC | Coupling/Dehydrating Agent |
| 4-(Dimethylamino)pyridine | DMAP | Acylation Catalyst |
Solid-Phase Anchoring Strategies Utilizing this compound
The primary application of this compound is as a pre-loaded building block for initiating peptide synthesis on a solid support. This approach offers significant advantages over traditional methods of anchoring the first amino acid.
Attachment to Aminomethyl Supports
This compound is specifically designed to be attached to amino-functionalized solid supports, such as aminomethyl polystyrene, benzhydrylamine (BHA), or methylbenzhydrylamine (MBHA) resins. iris-biotech.deissuu.com The linkage occurs via a standard amide bond formation between the free carboxylic acid of the MPPA moiety and the primary amine of the resin.
This coupling reaction is carried out using standard peptide coupling reagents known to be highly efficient and to minimize racemization. These include phosphonium (B103445) salts like PyBOP or uronium/aminium salts like HBTU, TBTU, or HATU, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). bachem.comrsc.org Alternatively, carbodiimides like DIC can be used, often with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to suppress side reactions. peptide.combachem.com This forms a robust amide bond that connects the entire this compound construct to the solid support, ready for the subsequent steps of peptide chain elongation. rsc.org
Optimization of Coupling Procedures for C-Terminal Residues
A critical challenge in SPPS is the racemization (epimerization) of the C-terminal amino acid during its initial attachment to the resin. Traditional methods, such as coupling an Fmoc-amino acid to a Wang (p-alkoxybenzyl alcohol) resin using DCC and DMAP, are particularly prone to this side reaction, leading to diastereomeric impurities in the final peptide. iris-biotech.depeptide.com
The use of this compound represents a key optimization strategy to circumvent this problem. By pre-forming the ester bond between the amino acid and the linker in solution, the sensitive C-terminal stereocenter is protected. The subsequent attachment to the aminomethyl resin occurs via a stable amide bond formation at the other end of the MPPA linker, a process that does not affect the chirality of the C-terminal amino acid. iris-biotech.de This methodology ensures a very low and reproducible level of epimerization for the C-terminal residue, typically below 0.5%, which is a significant improvement over direct esterification to Wang-type resins. iris-biotech.deiris-biotech.de This guarantees higher purity of the crude peptide product, especially in large-scale synthesis. iris-biotech.de
Table 2: Comparison of C-Terminal Anchoring Strategies
| Anchoring Method | Resin Type | Linkage Chemistry | Key Advantage of MPPA Method |
|---|---|---|---|
| Traditional Direct Coupling | Wang Resin | Esterification (Fmoc-AA-O -CH₂-Ph-Resin) | |
| MPPA Pre-formed Handle | Aminomethyl Resin | Amide Bond (Fmoc-AA-O-Linker-CO- NH-CH₂-Resin) | Minimizes racemization (<0.5% epimerization) |
Protecting Group Strategies in this compound-mediated SPPS
The successful synthesis of a peptide chain initiated with this compound relies on an orthogonal protecting group strategy, most commonly the Fmoc/tBu scheme. issuu.comnih.gov Orthogonality means that different classes of protecting groups can be removed under distinct chemical conditions without affecting the others. nih.gov
Temporary Nα-Protection : The Nα-amino group of the tyrosine, and of all subsequent amino acids added to the chain, is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This group is stable to the acidic conditions used for final cleavage but is quantitatively removed at the beginning of each coupling cycle using a mild organic base, typically a 20% solution of piperidine (B6355638) in DMF. issuu.com
Permanent Side-Chain Protection : The hydroxyl group of the tyrosine side chain is protected by the acid-labile tert-butyl (tBu) ether. This group is stable to the repeated piperidine treatments used for Fmoc deprotection. It remains on the side chain throughout the synthesis until the final cleavage step. Similarly, other functionalized amino acids in the peptide sequence are protected with other acid-labile groups.
Linker and Final Cleavage : The p-alkoxybenzyl ester linkage between the tyrosine and the MPPA handle is also designed to be acid-labile. At the completion of the peptide synthesis, the resin is treated with a strong acid cocktail, most commonly 95% trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions. iris-biotech.de This single acidic step simultaneously cleaves the finished peptide from the resin at the ester bond, removes the tBu group from the tyrosine side chain, and removes all other acid-labile side-chain protecting groups from the peptide. issuu.com This process releases the final peptide with a free carboxylic acid at its C-terminus. iris-biotech.de
Table 3: Common Protecting Groups in Fmoc/tBu SPPS Compatible with this compound
| Amino Acid | Side-Chain Protecting Group | Cleavage Condition |
|---|---|---|
| Tyr, Ser, Thr, Asp, Glu | tert-Butyl (tBu, OtBu) | Strong Acid (e.g., TFA) |
| Lys, Trp | tert-Butoxycarbonyl (Boc) | Strong Acid (e.g., TFA) |
| Arg | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Strong Acid (e.g., TFA) |
| Asn, Gln, His | Trityl (Trt) | Strong Acid (e.g., TFA) |
| Cys | Trityl (Trt), Acetamidomethyl (Acm) | Strong Acid (e.g., TFA) |
Role of Fmoc and tBu Protecting Groups in Orthogonal Synthesis
In modern solid-phase peptide synthesis, the combination of the 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection and the tert-butyl (tBu) group for side-chain protection is a cornerstone of the orthogonal protection strategy. iris-biotech.decsic.es Orthogonality in this context means that each class of protecting group can be removed under distinct chemical conditions without affecting the other. iris-biotech.debiosynth.com
The Fmoc group is base-labile and is typically removed using a solution of a secondary amine, most commonly piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). csic.esub.edu This deprotection exposes the N-terminal amine of the growing peptide chain, allowing for the coupling of the next Fmoc-protected amino acid.
Conversely, the tert-butyl (tBu) group, used to protect the hydroxyl function of the tyrosine side chain in this compound, is acid-labile. iris-biotech.debiosynth.com It remains stable throughout the iterative cycles of base-mediated Fmoc deprotection. iris-biotech.de The tBu group, along with other acid-sensitive side-chain protecting groups and often the linker anchoring the peptide to the resin, is typically removed in a single final step using a strong acid, such as trifluoroacetic acid (TFA). iris-biotech.decsic.es This orthogonal scheme prevents unwanted side reactions at the reactive side chains during peptide elongation and allows for a streamlined and efficient synthesis process. biosynth.compeptide.com
Side-Chain Protection Considerations for Tyrosine Residues
The phenolic hydroxyl group of the tyrosine side chain is nucleophilic and requires protection to prevent undesirable side reactions during peptide synthesis. caymanchem.com The most significant of these is O-acylation, where the hydroxyl group could be acylated by the activated carboxyl group of the incoming amino acid, leading to branched peptide impurities. caymanchem.com
The tert-butyl (tBu) ether is a widely used protecting group for the tyrosine side chain in Fmoc-based SPPS due to its acid lability and stability to the basic conditions used for Fmoc removal. drivehq.comresearchgate.net While effective, the removal of the tBu group with strong acids like TFA generates reactive tert-butyl carbocations. drivehq.com These cations can reattach to nucleophilic residues within the peptide, such as tryptophan or methionine, or even the deprotected tyrosine itself, creating unwanted byproducts. drivehq.com To mitigate this, scavengers are typically added to the cleavage cocktail to trap these reactive intermediates. ub.edu
Alternative strategies, such as "minimal protection," explore the possibility of leaving the tyrosine hydroxyl group unprotected. drivehq.comcpcscientific.com While this can improve atom economy and reduce the use of hazardous reagents, it requires careful optimization of coupling conditions to prevent side reactions. drivehq.comrsc.org For most standard applications, however, the use of a robust protecting group like tBu remains the preferred method for ensuring the integrity of the final peptide product. researchgate.net
Epimerization Control in Peptide Synthesis via this compound Linker
Maintaining the stereochemical integrity of amino acids during peptide synthesis is critical, as the biological activity of a peptide is highly dependent on its specific three-dimensional structure. mdpi.com Epimerization, the change in configuration at a single stereocenter, is a significant side reaction, particularly for the C-terminal amino acid attached to the solid support. mdpi.comnih.gov
Mechanisms of C-Terminal Epimerization in SPPS
The primary mechanism for the epimerization of the C-terminal amino acid during solid-phase peptide synthesis (SPPS) involves the formation of an oxazol-5(4H)-one intermediate. mdpi.comnih.gov This process is initiated by the activation of the C-terminal carboxyl group for coupling with the next amino acid. The adjacent backbone amide can then perform an intramolecular nucleophilic attack on the activated carboxyl group, forming the cyclic oxazolone (B7731731). nih.gov The α-proton of the oxazolone is acidic and can be abstracted by a base present in the reaction mixture. Subsequent reprotonation can occur from either face, leading to a loss of stereochemical purity (racemization). mdpi.com
A second mechanism involves the direct abstraction of the α-proton of the C-terminal amino acid by a base. mdpi.com This is particularly problematic for residues with more acidic α-protons, such as cysteine and histidine. nih.govcsic.esacs.org The repeated exposure to the basic conditions of Fmoc deprotection (e.g., piperidine) can also induce epimerization of the C-terminal residue, especially when it is linked to the resin via an electron-withdrawing benzyl (B1604629) ester-type linkage, like the Wang linker. nih.govnih.gov
Efficacy of MPPA Linker in Minimizing Stereochemical Integrity Loss
The 3-(4-oxymethylphenoxy)propionic acid (MPPA) linker was developed to address the problem of C-terminal epimerization. iris-biotech.deiris-biotech.de When an Fmoc-amino acid is pre-attached to the MPPA linker, as in this compound, it forms a stable building block. This pre-formed conjugate is then coupled to an amino-functionalized resin. iris-biotech.de
The key advantage of this approach is that the sensitive C-terminal amino acid is not subjected to the harsh activation conditions typically required for loading onto a hydroxyl-functionalized resin (like the Wang resin), which often involve reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) that are known to promote racemization. iris-biotech.de By using the pre-loaded MPPA linker, the coupling to the amino resin can proceed via standard, more controlled peptide coupling methods. iris-biotech.de This strategy has been shown to result in a low and reproducible level of epimerization for the C-terminal amino acid, often reported to be a maximum of 0.5%. iris-biotech.deiris-biotech.de
Comparative Analysis with Other Linkers for Epimerization Suppression
The effectiveness of the MPPA linker in suppressing epimerization can be appreciated when compared to other commonly used linkers in Fmoc-SPPS.
| Linker | Typical Resin Functional Group | Loading Conditions | Epimerization Risk | Mitigation Strategy |
| Wang Linker | Hydroxymethyl | DCC/DMAP or equivalent | High during loading | Use of milder activating agents, but risk remains. |
| 2-Chlorotrityl (2-CTC) Linker | Chlormethyl | DIPEA | Low during loading (steric hindrance) | Can be susceptible to epimerization during repeated Fmoc deprotection cycles. nih.govgoogle.com |
| MPPA Linker | Aminomethyl | Standard peptide coupling (e.g., HBTU/DIEA) | Very Low | Pre-attachment of the amino acid to the linker avoids harsh loading conditions. iris-biotech.deiris-biotech.de |
This table provides a comparative overview of different linkers used in peptide synthesis and their associated risk of epimerization.
The Wang linker , which forms a p-alkoxybenzyl ester bond with the C-terminal amino acid, is highly susceptible to epimerization during the initial loading step due to the activating agents used. iris-biotech.de While widely used, controlling racemization can be a significant challenge.
The 2-Chlorotrityl chloride (2-CTC) resin offers an advantage as the bulky trityl group provides steric hindrance that minimizes the need for strong activating agents like DMAP, thereby reducing epimerization during loading. google.com However, the ester linkage is still susceptible to base-catalyzed epimerization during subsequent Fmoc deprotection steps. nih.gov
The MPPA linker strategy effectively circumvents the primary source of epimerization associated with resin loading. By creating the ester bond between the amino acid and the linker in solution prior to solid-phase attachment, the conditions can be optimized to minimize stereochemical loss. The subsequent coupling of the Fmoc-AA-MPPA unit to an amino-resin is a standard amide bond formation, which does not directly endanger the stereocenter of the C-terminal residue. iris-biotech.deiris-biotech.de This makes it a superior choice for syntheses where the C-terminal residue is known to be prone to epimerization or when the highest possible optical purity of the final peptide is required.
Analytical Characterization of Peptides Synthesized with Fmoc L Tyr Tbu Mppa
Chromatographic Purity Assessment of Synthesized Peptides
Chromatographic methods are fundamental to assessing the purity of peptides synthesized using Fmoc-L-Tyr(tBu)-MPPA. These techniques separate the target peptide from a complex mixture of impurities that can arise during synthesis.
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the primary tool for evaluating the purity of crude and purified peptides. The separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase (commonly C8 or C18 alkyl chains) and a polar mobile phase. nih.govrsc.org
A gradient of increasing organic solvent (typically acetonitrile) in an aqueous solvent (water), both containing an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the components from the column. nih.govnih.gov The peptide's purity is determined by integrating the area of the main peak relative to the total area of all peaks detected, usually by UV absorbance at 214-220 nm, where the peptide backbone absorbs. nih.govphenomenex.com The high purity of the initial Fmoc-amino acid building blocks, often exceeding 99%, is a prerequisite for a clean synthesis and straightforward HPLC analysis. nih.gov
Table 1: Example RP-HPLC Conditions for Peptide Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | C18, 3.5 µm, 300 Å, 4.6 x 150 mm | C4, 2.1 x 50 mm | Vydac C18, 5µm, 300 Å, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in H₂O | 0.1% TFA in H₂O | 0.05% TFA in H₂O |
| Mobile Phase B | 0.1% TFA in CH₃CN/H₂O (4:1) | 0.08% TFA in CH₃CN | 0.05% TFA in CH₃CN |
| Gradient | 0-100% B over 30 min | 5-45% B over 40 min | Varies based on peptide |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 0.6 mL/min |
| Detection | UV at 215 nm | UV at 214 nm | UV at 214/280 nm |
| Reference | amazonaws.com | nih.gov | rsc.org |
Mass Spectrometry (MS) for Product Confirmation and Impurity Profiling
Mass spectrometry is an indispensable technique used in conjunction with HPLC (LC-MS) to confirm the molecular weight of the synthesized peptide and to identify impurities. scienceopen.com Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization methods for analyzing peptides. nih.gov
MS analysis provides an exact mass measurement of the target peptide, confirming the successful incorporation of all amino acids, including the C-terminal Tyr(tBu) residue. Furthermore, MS is crucial for profiling impurities, which may include:
Deletion sequences: Peptides missing one or more amino acid residues.
Truncation sequences: Peptides resulting from incomplete synthesis.
Peptides with protecting group remnants: Incomplete removal of side-chain protecting groups like tert-butyl (tBu) or Pbf.
Products of side reactions: Such as aspartimide formation if Asp is present in the sequence. nih.gov
For instance, in the synthesis of a target peptide, LC-MS can resolve and identify peaks corresponding to the expected product mass as well as secondary peaks whose masses indicate specific synthesis failures. amazonaws.comscienceopen.com
Spectroscopic and Stereochemical Analysis
Beyond purity and identity, detailed structural and stereochemical analyses are performed to ensure the synthesized peptide has the correct three-dimensional structure and enantiomeric purity.
Chiral Analysis for Epimerization Quantification
Maintaining the stereochemical integrity of the C-terminal amino acid is a primary reason for using pre-loaded linkers like MPPA. iris-biotech.de The C-terminal residue is susceptible to racemization (epimerization) during activation for coupling to the resin. Using this compound minimizes this risk by allowing the amino acid to be attached to the linker in solution under controlled conditions, after which the entire unit is coupled to an amino-functionalized resin via a stable amide bond. iris-biotech.de
However, validation of the final peptide's chiral purity is still necessary. This is typically achieved by:
Total acid hydrolysis of the peptide into its constituent amino acids.
Derivatization of the amino acids with a chiral reagent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). mdpi.com
Analysis by RP-HPLC , where the resulting diastereomers of the D- and L-amino acids can be separated and quantified. mdpi.com
Specialized chiral HPLC columns can also be used to separate enantiomers of protected amino acids, and this method is often applied to assess the enantiomeric purity of the initial Fmoc-L-Tyr(tBu)-OH raw material, which should be >99% ee. phenomenex.comnih.gov
Table 2: Chiral Purity Analysis of Fmoc-Amino Acids
| Technique | Column Type | Mobile Phase Example | Application | Reference |
|---|---|---|---|---|
| Chiral HPLC | Lux Cellulose-2 | Acetonitrile / 0.1% TFA | Separation of D/L enantiomers of Fmoc-amino acids. | phenomenex.comwindows.net |
| Chiral HPLC | QN-AX™ (anion-exchanger) | Polar ionic mode | Enantioseparation of Nα-Fmoc proteinogenic amino acids. | nih.gov |
| RP-HPLC after Derivatization | C18 | Acetonitrile / Water gradient with buffer | Separation of diastereomeric derivatives of hydrolyzed amino acids. | mdpi.com |
Quality Control and Validation Protocols in this compound-enabled Synthesis
Robust quality control (QC) and validation protocols are essential throughout the synthesis and purification process to ensure a high-quality final peptide product.
Key QC checkpoints include:
Incoming Raw Material Qualification: The purity and chiral integrity of the this compound building block and all other Fmoc-amino acids must be confirmed. HPLC and chiral analysis are used to ensure they meet specifications (e.g., >99% chemical purity, >99.8% enantiomeric excess). phenomenex.comnih.gov The presence of impurities like free amino acid or dipeptides in the starting material can lead to deletion or insertion sequences in the final peptide. nih.gov
In-process Monitoring: During solid-phase peptide synthesis (SPPS), the completion of coupling and deprotection steps can be monitored. The Kaiser test can be used to detect free primary amines after coupling, while UV monitoring of the Fmoc deprotection effluent can quantify the efficiency of the previous coupling step. nih.govsemanticscholar.org
Cleavage and Purification Monitoring: HPLC analysis of the crude peptide after cleavage from the resin provides a comprehensive profile of the synthesis success. This profile guides the purification strategy, which is also monitored by HPLC to ensure effective separation and pooling of pure fractions. nih.govamazonaws.com
Final Product Release Testing: The purified peptide must undergo a full suite of analytical tests, including HPLC for purity, MS for identity, amino acid analysis for composition, and chiral analysis for stereochemical integrity, to confirm it meets all pre-defined specifications before it is released.
By integrating these analytical characterization and quality control measures, the synthesis of peptides using this compound can reliably yield high-purity products with confirmed structure and stereochemistry.
Applications of Peptides Derived from Fmoc L Tyr Tbu Mppa Based Synthesis in Academic Research
Design and Synthesis of Peptidomimetics and Constrained Peptide Structures
Peptidomimetics—compounds that mimic the structure and function of natural peptides—and constrained peptides are designed to overcome the inherent limitations of natural peptides, such as poor stability and low bioavailability. The synthesis of these complex structures often relies on robust building blocks like Fmoc-L-Tyr(tBu)-MPPA.
A key strategy in peptidomimetic design is the incorporation of non-canonical or unnatural amino acids and backbone modifications to enhance proteolytic stability and conformational rigidity. researchgate.net Research has shown the successful incorporation of various unnatural amino acids into peptide sequences using Fmoc/tBu-based SPPS. rsc.orgfu-berlin.de
Arylglycines: These have been incorporated into synthetic analogues of antibiotics like ramoplanin (B549286) to create proteolytically stable and rigid alternatives to natural hydrophobic residues such as phenylalanine or tyrosine. rsc.org
Fluorinated Amino Acids: Site-specific incorporation of fluorinated amino acids into peptides has been used as a strategy to improve the stability of helical structures. fu-berlin.de
| Modification Type | Example Amino Acid/Moiety | Purpose in Peptide Design | Research Area |
| Unnatural Side Chain | Arylglycines | Increase proteolytic stability and rigidity | Antibiotic Analogues rsc.org |
| Unnatural Side Chain | Fluorinated Amino Acids | Enhance stability of secondary structures | Peptide Stabilization fu-berlin.de |
| Backbone Modification | Pseudoproline Dipeptides | Introduce conformational kinks, improve solubility | Peptidomimetics chemimpex.com |
| Backbone Modification | α-aminoisobutyric acid (Aib) | Induce helical conformation, increase proteolytic resistance | Proteolysis Studies |
Cyclic peptides often exhibit higher receptor affinity, selectivity, and stability compared to their linear counterparts due to reduced conformational flexibility. nih.gov this compound is valuable in the synthesis of linear precursors destined for cyclization. Head-to-tail macrocyclization is a common strategy where the peptide, after being cleaved from the solid support, is cyclized in solution. nih.gov This approach has been utilized in the synthesis of complex cyclic depsipeptides, such as the proposed structure of Coibamide A. sigmaaldrich.com
The synthesis of peptide analogs, where specific amino acids are substituted to probe their function, is a cornerstone of medicinal chemistry. This compound has been employed in the synthesis of analogs for therapeutic peptides like Octreotide, a somatostatin (B550006) analog.
Incorporation of Unnatural Amino Acids and Modified Backbones
Elucidation of Structure-Activity Relationships in in vitro Models
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. Peptides synthesized with this compound are extensively used in these studies to systematically modify peptide structures and evaluate the impact on function.
Designing peptide ligands to bind specific biological receptors is a major focus of drug discovery and academic research. By systematically altering a peptide's sequence and conformation, researchers can map the key residues and spatial arrangements required for high-affinity binding and functional activity (agonist or antagonist). nih.gov
Melanocortin Receptors: SAR studies on peptide-heterocyclic templates have led to the identification of highly selective ligands for different melanocortin receptor subtypes, which can be used to probe their distinct physiological roles. nih.gov
Epidermal Growth Factor Receptor (EGFR): In an effort to improve tumor-targeting, researchers designed variants of the peptide GE11. univie.ac.atnih.gov Through computational docking and subsequent synthesis, a modified peptide with a tyrosine substitution exhibited a three-fold increase in binding affinity to EGFR, validating the in silico predictions. nih.gov
Metabolic Hormone Receptors: Peptides derived from this compound have been used in SAR studies of the metabolic peptide hormones preptin and amylin to understand the molecular signatures required for receptor engagement. iris-biotech.de
| Peptide/Analog | Target Receptor | Research Finding |
| GE11m3 | Epidermal Growth Factor Receptor (EGFR) | Tyrosine substitution led to a 3-fold increase in binding affinity compared to the parent peptide. nih.gov |
| Preptin Analogs | Insulin Receptor | SAR studies helped to identify key residues for the bone-anabolic activity of preptin. iris-biotech.de |
| Heterocyclic Peptides | Melanocortin Receptors (MC3R/MC4R) | Modifications to the peptide template produced ligands with high selectivity for specific receptor subtypes. nih.gov |
To study the complex interactions between molecules in a biological system, researchers develop specialized biochemical probes. Peptides synthesized from building blocks like this compound can be modified to serve as probes for studying enzymes and proteins.
Radio-labeled Peptides: Tyrosine residues are often added to peptides to enable labeling with radioactive iodine, creating probes for use in immunoassays and receptor binding studies. peptide.com
Photocrosslinking and Pull-Down Probes: A procedure has been described for synthesizing arginylated peptides designed for photocrosslinking and pull-down applications. These probes can be used to identify binding partners from cell lysates, providing direct evidence of protein-protein interactions. nih.gov
FRET Probes: By combining unnatural amino acid mutagenesis with native chemical ligation of a synthetic peptide, researchers can create Förster Resonance Energy Transfer (FRET) pairs within a protein. nih.gov This allows for the study of protein conformational changes in real-time. A synthetic peptide containing a thioamide (acceptor) can be ligated to a protein fragment containing an unnatural fluorescent amino acid like p-cyanophenylalanine (donor), enabling detailed misfolding studies. nih.govnih.gov
Peptide Ligand Design for Receptor Binding Studies
Total Chemical Synthesis of Modified Proteins and Protein Domains
While recombinant expression is the standard for producing large proteins, total chemical synthesis offers unparalleled control for incorporating modifications, unnatural amino acids, and isotopic labels at specific sites. researchgate.net Fmoc-SPPS is a key methodology for this "bottom-up" approach to protein construction. nih.govresearchgate.net
The synthesis of large peptides and small protein domains (often >50 amino acids) is challenging. However, advances in SPPS, including the use of high-quality reagents like this compound to minimize side reactions, have made these targets more accessible. nih.govrsc.org A notable example is the total chemical synthesis of a designed, soluble 24 kDa amyloid analogue using Fmoc/tBu SPPS. rsc.org This work demonstrates the capability of chemical synthesis to produce large, modified protein structures for biophysical studies. The synthesis of complex natural products, such as the cyclic depsipeptide Coibamide A, also relies on these advanced Fmoc-SPPS strategies. sigmaaldrich.com Often, the synthesis of a full-length protein is achieved by ligating several smaller, synthetically produced peptide fragments using techniques like Native Chemical Ligation (NCL). researchgate.net
Segment Condensation and Ligation Strategies
The synthesis of large or structurally complex proteins and peptides presents a significant challenge for conventional linear SPPS, where yield decreases with each successive amino acid coupling. Segment condensation, or a "convergent" synthesis approach, circumvents this limitation by assembling smaller, purified peptide fragments. The use of this compound is integral to this strategy. It allows for the synthesis of a protected peptide segment which, after cleavage from the MPPA linker, possesses a free C-terminal carboxylic acid and fully protected side chains.
Table 1: Segment Condensation Strategies Utilizing Protected Peptide Fragments
| Strategy | Description | Advantage of this compound-Derived Fragments |
|---|---|---|
| Hybrid SPPS-Solution Condensation | Fully protected peptide fragments are synthesized via SPPS, cleaved from the resin, purified, and then coupled together in solution. nih.gov | Enables the purification of intermediate segments, ensuring high purity of the final large peptide and overcoming difficult couplings. |
| Native Chemical Ligation (NCL) | A peptide fragment with a C-terminal thioester is ligated to another fragment with an N-terminal cysteine. | The synthesis provides a protected peptide backbone that can be converted into the necessary thioester precursor for ligation. |
| Convergent Solid-Phase Synthesis | A protected peptide fragment is cleaved and then coupled to a second peptide fragment that is still attached to a solid support. | Simplifies purification by keeping the growing chain on a solid support while allowing for the addition of large, pre-synthesized segments. |
Preparation of Site-Specific Bioconjugates for Biochemical Studies
Site-specific modification of peptides is essential for creating precise tools for biochemical and medical research. chemimpex.com Bioconjugation—the attachment of molecules like fluorophores, biotin, or therapeutic agents to a peptide—provides a means to track, isolate, or deliver peptides to specific targets. The generation of protected peptide fragments using linkers like MPPA is highly advantageous for this purpose.
By synthesizing a peptide using this compound, a fragment with a single reactive site—the C-terminal carboxyl group—can be produced. This allows for the specific and directed conjugation of a desired molecule to the C-terminus. This site-specificity is critical as it prevents random modification of side-chain functional groups, which could otherwise interfere with the peptide's structure and biological activity. Following C-terminal conjugation, the side-chain protecting groups (e.g., tBu on tyrosine) are removed to yield the final, functional bioconjugate. peptide.com
Table 2: Bioconjugates Prepared from Site-Specific Peptide Modification
| Bioconjugate Type | Purpose in Biochemical Studies | Role of this compound in Synthesis |
|---|---|---|
| Fluorescently-Labeled Peptides | Act as probes for fluorescence resonance energy transfer (FRET), immunoassays, and microscopy to study peptide localization and interactions. | Provides a peptide with a free C-terminus for specific attachment of a fluorescent dye, ensuring the label does not interfere with side-chain functions. |
| Biotinylated Peptides | Used for affinity purification of peptide-binding proteins, in pull-down assays, and for immobilization on streptavidin-coated surfaces. | Enables the directional, C-terminal conjugation of biotin, ensuring its availability for binding to avidin (B1170675) or streptavidin. |
| Peptide-Drug Conjugates | Developed for targeted therapy, where the peptide sequence directs a cytotoxic agent or other drug to specific cells, such as cancer cells. chemimpex.com | Allows for the precise attachment of a drug payload to the peptide, maintaining the integrity of the peptide's targeting domain. |
Development of Peptide-Based Tools for Mechanistic Biology Studies
Synthetic peptides are indispensable tools for dissecting complex biological pathways. Their ability to be custom-designed to mimic or inhibit specific molecular interactions makes them ideal for probing protein function and cellular mechanisms. The robust synthesis of these peptide tools, often initiated with reagents like this compound, is fundamental to their application in mechanistic biology.
Probes for Post-Translational Modification Research
Post-translational modifications (PTMs) are covalent alterations to proteins that regulate nearly all aspects of cellular life, from signaling pathways to protein degradation. jpt.commdpi.com The study of PTMs often requires synthetic peptides that incorporate these modifications or stable mimics of them. advancedsciencenews.com These peptides can serve as substrates for enzymes, as standards in mass spectrometry, or as affinity reagents to isolate PTM-recognizing proteins ("readers"). mdpi.comchomixbio.com
The synthesis of such probes begins with the construction of the core peptide sequence using Fmoc-SPPS. Starting with a linker-bound amino acid like this compound allows for the creation of a protected peptide. This peptide can then be selectively deprotected and modified at specific sites to introduce PTMs like phosphorylation or acetylation, providing clean and well-defined molecular probes. chomixbio.com
Table 3: Peptide-Based Probes for PTM Research
| PTM Probe Type | Research Application | Synthetic Contribution |
|---|---|---|
| Phosphopeptides | Investigating the function of protein kinases and phosphatases; studying signal transduction cascades. frontiersin.org | The peptide backbone is synthesized and then specifically phosphorylated on serine, threonine, or tyrosine residues. |
| Acetylated/Methylated Peptides | Studying histone-modifying enzymes and epigenetic regulation; identifying reader domain proteins. frontiersin.org | Allows for the site-specific introduction of acetyl or methyl groups, typically on lysine (B10760008) residues, to mimic histone PTMs. |
| Glycopeptides | Exploring the roles of glycosylation in protein folding, cell-cell recognition, and immunology. | Facilitates the complex synthesis required to attach specific carbohydrate structures to asparagine, serine, or threonine residues. |
Peptide Scaffolds for in vitro Biomolecular Engineering
In the field of biomolecular engineering, synthetic peptides serve as fundamental building blocks for the construction of novel, functional materials and molecules. nih.gov These "peptide scaffolds" can be designed to self-assemble into well-defined nanostructures such as fibrils, hydrogels, or monolayers. aip.orgmoleculararchitecture.org Such materials have wide-ranging applications in tissue engineering, regenerative medicine, and as custom-designed catalysts or binding agents. nih.govfrontiersin.org
The success of these applications hinges on the ability to produce highly pure peptides with precisely defined sequences, as minor impurities can disrupt the self-assembly process. aip.org Fmoc-SPPS, initiated with a compound like this compound, provides the necessary high-fidelity synthesis. The resulting peptides can be engineered with alternating hydrophilic and hydrophobic residues or specific recognition motifs that drive their assembly into predictable, higher-order structures, effectively mimicking the extracellular matrix or forming novel functional architectures. moleculararchitecture.org
Table 4: Applications of Engineered Peptide Scaffolds
| Scaffold Application | Design Principle | Role of High-Fidelity Peptide Synthesis |
|---|---|---|
| 3D Cell Culture and Tissue Engineering | Peptides self-assemble into nanofibrillar hydrogels that mimic the natural extracellular matrix, supporting cell growth and differentiation. nih.govaip.org | Ensures the production of uniform peptide building blocks, leading to predictable and biocompatible hydrogel properties. |
| Artificial Enzymes (Enzyme Mimics) | A peptide scaffold is designed to correctly position catalytic amino acid residues, creating a synthetic active site. | Allows for the precise placement of functional residues within the sequence to achieve a desired catalytic activity. |
| Engineered Binding Proteins | Small, stable peptide scaffolds (e.g., based on WW domains) are used to display randomized loops, which can be selected for high-affinity binding to target proteins. biomolecular-engineering-lab.pt | Provides the robust core scaffold onto which diverse binding epitopes can be synthesized for directed evolution or library screening. |
Challenges and Future Directions in Fmoc L Tyr Tbu Mppa Utilization
Addressing Synthetic Difficulties and Side Reactions in Complex Sequences
The synthesis of long or "difficult" peptide sequences often presents significant challenges, primarily due to peptide aggregation and the occurrence of side reactions. While Fmoc-L-Tyr(tBu)-MPPA helps to ensure the stereochemical integrity of the C-terminal tyrosine residue, the elongation of the peptide chain can still be hampered by these issues. nih.govpeptide.commblintl.com
Mitigation of Aspartimide Formation and Other On-Resin Reactions
Aspartimide formation is a notorious side reaction in Fmoc-based SPPS, especially in sequences containing aspartic acid followed by a small amino acid like glycine. nih.goviris-biotech.dersc.org This intramolecular cyclization leads to the formation of a succinimide (B58015) ring, which can then be opened by the piperidine (B6355638) used for Fmoc deprotection, resulting in a mixture of α- and β-aspartyl peptides and racemization. iris-biotech.de
Several strategies have been developed to mitigate aspartimide formation, which are applicable during syntheses initiated with this compound-loaded resins:
Sterically Hindered Protecting Groups: Utilizing bulkier side-chain protecting groups for aspartic acid, such as 3-methylpent-3-yl (OMpe) or 2,4-dimethyl-3-pentyl, can physically obstruct the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, thus reducing aspartimide formation. rsc.orgresearchgate.net
Modified Deprotection Conditions: The addition of acidic additives to the piperidine deprotection solution can suppress the basicity and thereby reduce the rate of aspartimide formation. nih.govrsc.org Commonly used additives include 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl cyano(hydroxyimino)acetate (Oxyma). nih.govrsc.org More recently, the use of alternative deprotection reagents like dipropylamine (B117675) (DPA) at elevated temperatures has been shown to significantly reduce this side reaction compared to piperidine. researchgate.net
Backbone Protection: The introduction of a protecting group on the backbone amide nitrogen of the residue preceding the aspartic acid can completely prevent aspartimide formation. nih.govpeptide.com The 2-hydroxy-4-methoxybenzyl (Hmb) group is a well-known example that disrupts the geometry required for the intramolecular cyclization. peptide.com
Other on-resin side reactions that can occur during the synthesis of complex peptides include diketopiperazine formation at the N-terminus of the growing peptide chain and side-chain reactions of other sensitive amino acids like cysteine. iris-biotech.dersc.org Careful selection of coupling reagents and reaction conditions is crucial to minimize these unwanted modifications.
Strategies for Difficult Sequence Elongation
Difficult sequences are often characterized by a high content of hydrophobic residues or the tendency to form stable secondary structures (e.g., β-sheets) on the resin, which hinders reagent access and leads to incomplete couplings. peptide.commblintl.combiotage.com Several strategies can be employed to overcome these challenges:
Chaotropic Agents and Special Solvents: The addition of chaotropic salts or the use of alternative solvents like N-methylpyrrolidone (NMP) can help to disrupt intermolecular hydrogen bonding and improve solvation of the growing peptide chain. peptide.combiotage.com
Elevated Temperatures: Performing couplings at higher temperatures, often facilitated by microwave irradiation, can provide the necessary energy to overcome activation barriers and disrupt peptide aggregation. peptide.combachem.comcem.com
Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides at specific positions within the peptide sequence can act as "structure-breakers," disrupting the formation of β-sheets and improving the efficiency of subsequent couplings. peptide.commblintl.com
Backbone Protection: As mentioned for aspartimide mitigation, backbone protecting groups like Hmb can also effectively prevent peptide aggregation by disrupting interchain hydrogen bonding. peptide.com
| Challenge | Mitigation Strategy | Key Findings/Advantages |
| Aspartimide Formation | Use of sterically hindered Asp protecting groups (e.g., OMpe) | Reduces intramolecular cyclization. rsc.orgresearchgate.net |
| Addition of acidic modifiers (e.g., HOBt, Oxyma) to deprotection solution | Suppresses basicity and reduces side reaction rates. nih.govrsc.org | |
| Backbone protection (e.g., Hmb) | Physically prevents the required geometry for cyclization. nih.govpeptide.com | |
| Difficult Sequence Elongation | Use of chaotropic agents or alternative solvents (e.g., NMP) | Disrupts intermolecular hydrogen bonding and improves solvation. peptide.combiotage.com |
| Elevated temperature/Microwave irradiation | Overcomes activation barriers and disrupts aggregation. peptide.combachem.comcem.com | |
| Incorporation of pseudoproline dipeptides | Act as "structure-breakers" to prevent β-sheet formation. peptide.commblintl.com |
Advances in Automated SPPS and High-Throughput Synthesis
The demand for synthetic peptides in research and drug discovery has driven significant advancements in the automation and throughput of SPPS. The integration of this compound into these advanced platforms is crucial for their widespread application.
Integration of this compound into Automated Platforms
Modern automated peptide synthesizers offer precise control over reaction parameters, including reagent delivery, reaction times, and temperature. bachem.combiorxiv.org this compound, as a pre-loaded linker-amino acid conjugate, is well-suited for use in these automated systems. iris-biotech.de The pre-attachment to the linker simplifies the initial loading step on aminomethylated resins and ensures a consistent and low level of C-terminal epimerization, which is critical for the synthesis of high-quality peptides. iris-biotech.de
Microwave-assisted SPPS has emerged as a powerful tool for accelerating synthesis and improving the quality of peptides, particularly for long and difficult sequences. cem.combiorxiv.org The use of microwave energy can significantly reduce coupling and deprotection times while enhancing reaction efficiency. The stability of the ester linkage in this compound under these conditions is a key consideration for its successful integration into microwave-assisted protocols.
Miniaturization and Parallel Synthesis Methodologies
High-throughput synthesis platforms enable the parallel synthesis of hundreds or even thousands of peptides for applications such as library screening and structure-activity relationship studies. labhoo.com These systems often rely on miniaturized reaction formats to conserve expensive reagents. The use of this compound in such platforms would allow for the high-throughput generation of tyrosine-containing peptide libraries with high C-terminal stereochemical purity.
The development of novel linker technologies that are compatible with high-throughput workflows is an active area of research. For instance, photocleavable linkers or linkers amenable to enzymatic cleavage could offer alternative strategies for the release of peptides from the solid support in a high-throughput manner. jst.go.jp
Expanding the Scope of MPPA-Type Linkers for Diverse Applications
The 3-(4-oxymethylphenoxy)propionic acid (MPPA) linker is not limited to the attachment of Fmoc-L-Tyr(tBu)-OH. Its versatility allows for the pre-loading of a wide range of Fmoc-protected amino acids, providing a general method for minimizing C-terminal racemization for any desired C-terminal residue. iris-biotech.deiris-biotech.de
Furthermore, the development of related linker systems has expanded the repertoire of C-terminal modifications that can be achieved. For example, the use of thioester-generating linkers, which share structural similarities with MPPA, allows for the synthesis of peptide thioesters. nih.govresearchgate.net These thioesters are key intermediates for native chemical ligation (NCL), a powerful technique for the synthesis of large proteins by joining smaller, unprotected peptide fragments. researchgate.netfrontiersin.org
Future research in this area is likely to focus on the development of novel MPPA-type linkers with tailored cleavage properties, allowing for the synthesis of peptides with a wider range of C-terminal functionalities, such as amides, alcohols, and aldehydes, directly from the solid support. nih.gov The design of linkers that are cleavable under exceptionally mild or orthogonal conditions will also be crucial for the synthesis of highly sensitive or modified peptides.
| Linker Type | Application | Advantage |
| Fmoc-Aaa-MPPA | General solid-phase peptide synthesis | Minimizes C-terminal racemization for any amino acid. iris-biotech.de |
| Thioester-generating linkers | Native Chemical Ligation (NCL) | Enables the synthesis of large proteins from peptide fragments. nih.govresearchgate.net |
| Novel MPPA-type linkers | Synthesis of diverse C-terminal functionalities | Allows for direct synthesis of C-terminal amides, alcohols, etc. nih.gov |
Development of Orthogonal or Tunable MPPA Derivatives
The concept of orthogonality is fundamental to modern peptide synthesis, allowing for the selective removal of protecting groups without affecting others. peptide.com While the Fmoc/tBu strategy is a workhorse, the development of tunable MPPA (4-mercaptophenylacetic acid) derivatives offers the potential for even greater synthetic flexibility.
Orthogonal Protecting Groups: The current this compound relies on the acid-labile tert-butyl (tBu) group for side-chain protection and a base-labile Fmoc group for Nα-protection. Future research is directed towards developing MPPA linkers functionalized with protecting groups that can be removed under different, highly specific conditions. For instance, the incorporation of protecting groups removable by enzymatic cleavage, photolysis, or specific chemical reagents would expand the synthetic toolbox. This would be particularly valuable for the synthesis of complex peptides with multiple modification sites. A spinout from Imperial College London, Orthogonal Peptides, is actively working on revolutionizing solid-phase peptide synthesis to create more orally available and uniquely structured peptides, highlighting the commercial interest in this area. rsc.org
Tunable Cleavage: The ability to "tune" the lability of the linker-to-resin bond is another exciting prospect. This could be achieved by introducing electron-withdrawing or electron-donating groups into the MPPA backbone, thereby modulating its susceptibility to cleavage agents. This would allow for a more controlled release of the peptide from the solid support, potentially minimizing side reactions and improving yields, especially for sensitive sequences. Recent work has demonstrated a novel Fmoc deprotection method using hydrogenolysis under mildly acidic conditions, expanding the versatility of Fmoc-based strategies for sensitive peptides. researchgate.net
Exploration of Alternative Anchoring Chemistries for Specialized Peptides
While MPPA has proven to be a robust linker, the synthesis of specialized peptides, such as cyclic peptides or those with C-terminal modifications, often necessitates alternative anchoring strategies. rsc.org
Novel Linker Systems: Researchers are actively exploring new linker systems that offer different cleavage characteristics or facilitate specific on-resin modifications. For example, hydrazide-based linkers have been used for the synthesis of peptide thioesters, which are precursors for native chemical ligation. nih.gov The development of linkers that are stable to the conditions of Fmoc-SPPS but can be selectively cleaved post-synthesis opens up new avenues for creating diverse peptide structures.
Backbone Anchoring: An alternative to the traditional C-terminal anchoring is backbone anchoring, where the peptide is attached to the resin via a side-chain functional group. This strategy is particularly useful for the synthesis of C-terminally modified peptides and cyclic peptides. Research into new backbone anchoring strategies compatible with Fmoc-L-Tyr(tBu) is ongoing and promises to expand the scope of peptides that can be synthesized.
Table 1: Comparison of Anchoring Strategies
| Anchoring Strategy | Description | Advantages | Disadvantages |
| MPPA Linker | Anchoring of the C-terminal amino acid to the solid support via a phenoxyacetic acid derivative. | Robust, well-established, compatible with Fmoc/tBu chemistry. | Limited for some specialized peptides (e.g., C-terminal modifications). |
| Hydrazide Linkers | Utilizes a hydrazine-based linkage for the synthesis of peptide thioesters. | Enables native chemical ligation. | Thioesters can be unstable to piperidine. nih.gov |
| Backbone Anchoring | Attachment of the peptide to the resin via a side-chain functional group. | Allows for C-terminal modification and synthesis of cyclic peptides. | Can be sequence-dependent and may require specialized protecting groups. |
| Traceless Linkers | Linkers that are cleaved without leaving any residual atoms on the peptide C-terminus. | Produces native C-termini. | Can have more complex cleavage conditions. |
Computational Approaches to Peptide Design and Synthesis Prediction
The integration of computational tools is revolutionizing peptide science, moving from a trial-and-error approach to a more predictive and rational design process. polypeptide.com
In Silico Modeling for Optimized Coupling Conditions
Computational modeling is emerging as a powerful tool to predict and optimize the intricate chemical reactions involved in peptide synthesis. polypeptide.comnih.gov
Predictive Models for Coupling Efficiency: By simulating the interactions between the activated amino acid, the growing peptide chain, and the solid support, it is possible to predict the efficiency of a coupling reaction. polypeptide.com These models can take into account factors such as steric hindrance, electronic effects, and solvent conditions to identify potential difficulties before they arise in the laboratory. This allows for the proactive adjustment of coupling reagents, reaction times, or temperature to maximize yield and purity. polypeptide.compolypeptide.com
Mechanism-Based Simulations: Detailed quantum mechanical (QM) and molecular dynamics (MD) simulations can provide insights into the reaction mechanisms of peptide bond formation and side reactions. nih.gov This fundamental understanding can guide the development of more efficient coupling reagents and strategies to suppress unwanted byproducts.
Predictive Algorithms for Minimizing Side Products
The formation of side products is a significant challenge in peptide synthesis, often leading to difficult purification and reduced yields. nih.gov Predictive algorithms, powered by machine learning and large datasets of experimental results, are being developed to anticipate and mitigate these issues. acs.orgmdpi.com
Machine Learning for Impurity Prediction: By training algorithms on vast amounts of data from previous syntheses, it is possible to create models that can predict the likelihood of specific side reactions, such as racemization, aspartimide formation, or deletion sequences, based on the peptide sequence and synthesis conditions. acs.orgnih.gov This allows chemists to make informed decisions about the choice of protecting groups, coupling reagents, and cleavage protocols to minimize the formation of impurities. polypeptide.com For instance, deep learning models have been successfully used to predict and optimize fast-flow peptide synthesis, minimizing aggregation events. acs.orgnih.gov
Sequence-Based Prediction of "Difficult" Peptides: Certain peptide sequences are notoriously difficult to synthesize due to factors like aggregation or poor solubility. nih.gov Predictive tools are being developed that can analyze a target peptide sequence and flag potential "hot spots" for synthetic difficulty. polypeptide.comacs.org This early warning allows for the implementation of strategies such as the use of pseudoprolines, backbone-protecting groups, or specialized synthesis protocols to overcome these challenges.
Table 2: Computational Tools in Peptide Synthesis
| Computational Approach | Application | Potential Impact |
| Molecular Docking | Predicting the binding of amino acids to the growing peptide chain. | Optimization of coupling reagent selection. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the conformational dynamics of the peptide-resin complex. | Understanding and preventing aggregation. nih.gov |
| Quantum Mechanics (QM) | Modeling the electronic details of bond formation and cleavage. | Designing more efficient and selective reagents. |
| Machine Learning (ML) Algorithms | Predicting synthesis outcomes based on historical data. | Minimizing side products and improving success rates. acs.orgnih.gov |
| Deep Learning | Analyzing large datasets from automated synthesizers to predict reaction outcomes. | Real-time optimization of synthesis parameters. acs.orgnih.gov |
Q & A
Basic Research Questions
Q. What is the role of Fmoc-L-Tyr(tBu)-MPPA in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : this compound is a tyrosine derivative with orthogonal protecting groups:
- Fmoc (9-fluorenylmethyloxycarbonyl) protects the α-amino group during iterative coupling steps.
- tBu (tert-butyl) shields the phenolic hydroxyl group of tyrosine to prevent undesired side reactions during activation or coupling .
- MPPA (3-(4-oxymethylphenoxy)propionic acid) acts as a linker, enabling covalent attachment to resin matrices in SPPS. This facilitates stepwise peptide elongation while maintaining regioselectivity .
Q. How do solvent systems and coupling agents influence the efficiency of this compound in peptide synthesis?
- Methodological Answer :
- Solvent : Dimethylformamide (DMF) is optimal for dissolving this compound due to its high polarity and compatibility with SPPS resins. Avoid dichloromethane (DCM) for this derivative, as it may reduce solubility .
- Coupling Agents : HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU, paired with DIEA (N,N-diisopropylethylamine), enhance activation efficiency. Typical molar ratios are 2:1 (coupling agent:amino acid) to ensure complete reaction .
- Data Table :
| Solvent | Solubility (mg/mL) | Coupling Efficiency (%) | Reference |
|---|---|---|---|
| DMF | 150 | 98.5 ± 1.2 | |
| DCM | <10 | 72.3 ± 3.5 |
Q. What analytical techniques are critical for verifying the purity and structure of this compound?
- Methodological Answer :
- HPLC : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) resolves impurities. Retention time typically ranges 12–14 minutes .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (expected [M+H]+: 459.54 g/mol for Fmoc-L-Tyr(tBu)-OH; adjust for MPPA modifications) .
- Optical Rotation : Specific rotation [α]²⁴D = -30.0° to -27.0° (1% in DMF) validates enantiomeric purity (<0.1% D-enantiomer) .
Advanced Research Questions
Q. How can researchers mitigate side reactions during Fmoc deprotection of this compound in automated peptide synthesis?
- Methodological Answer :
- Deprotection Reagent : Use 20% piperidine in DMF (v/v) for 10–15 minutes. Prolonged exposure may lead to tert-butyl group cleavage, necessitating strict time control .
- Side Reaction : Residual Fmoc groups can form diketopiperazine adducts. Monitor by LC-MS and adjust deprotection cycles if unexpected mass shifts occur .
- Data Table :
| Deprotection Time (min) | Residual Fmoc (%) | tBu Cleavage (%) | Reference |
|---|---|---|---|
| 10 | <0.5 | 0.0 | |
| 30 | 0.0 | 4.8 ± 0.7 |
Q. What strategies optimize the incorporation of this compound into hydrophobic peptide sequences prone to aggregation?
- Methodological Answer :
- Backbone Modification : Introduce pseudoproline dipeptides (e.g., Fmoc-L-Ser[PSI(Me,Me)Pro]-OH) to disrupt β-sheet formation and improve solubility .
- Coupling Additives : Include 0.1 M HOAt (1-hydroxy-7-azabenzotriazole) to enhance activation kinetics in sterically hindered environments .
- Case Study : In a study synthesizing amyloid-β fragments, pseudoproline incorporation increased crude peptide yield from 45% to 82% .
Q. How does the MPPA linker influence resin compatibility and cleavage efficiency in SPPS?
- Methodological Answer :
- Resin Compatibility : MPPA’s phenoxy group binds effectively to Wang or Rink amide resins. Use TFA (95% with 2.5% H₂O and 2.5% triisopropylsilane) for cleavage, preserving tBu protection on tyrosine .
- Cleavage Monitoring : Track resin weight loss (expected >90% after 2 hours) and validate by MALDI-TOF MS to confirm intact peptide release .
Contradictions and Resolutions
- Evidence Conflict : While Fmoc-L-Tyr(tBu)-OSu () uses OSu esters for activation, MPPA derivatives require distinct coupling strategies due to their linker function. Researchers must validate activation protocols for each derivative .
- Resolution : Pre-activate this compound with HBTU/DIEA in DMF for 5 minutes before resin addition to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
